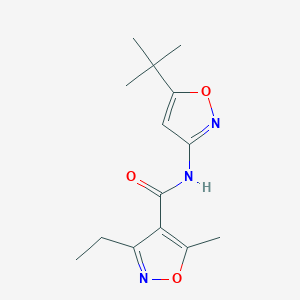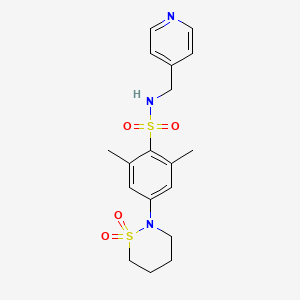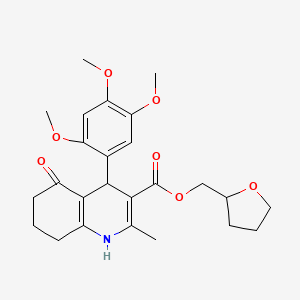![molecular formula C12H10F2N4O2S B5155842 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a derivative of salicylic acid and is structurally similar to aspirin. Diflunisal has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases.
作用机制
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote inflammation, pain, and fever. By inhibiting the COX enzymes, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of the plaques that form in the brains of Alzheimer's patients. This inhibition of amyloid-beta aggregation is thought to be due to the binding of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide to the amyloid-beta peptides, which prevents their aggregation.
Biochemical and Physiological Effects:
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, antipyretic, antiplatelet, and antithrombotic effects. These effects are due to the inhibition of the COX enzymes and the reduction of prostaglandin production.
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. This neuroprotective effect is thought to be due to the inhibition of amyloid-beta aggregation and the reduction of neuroinflammation.
实验室实验的优点和局限性
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has several advantages for lab experiments, including its well-established synthesis method, its extensive characterization, and its well-understood mechanism of action. 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is also relatively inexpensive and widely available.
However, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide also has some limitations for lab experiments, including its potential toxicity and its non-selective inhibition of the COX enzymes. These limitations must be taken into consideration when designing experiments using 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide.
未来方向
There are several future directions for the study of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, including:
1. Further studies on the neuroprotective effects of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in Alzheimer's disease, including clinical trials in humans.
2. Studies on the potential anti-cancer effects of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in other types of cancer, including lung cancer and colon cancer.
3. Studies on the potential cardiovascular benefits of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, including its effects on atherosclerosis and other cardiovascular diseases.
4. Studies on the potential use of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in combination with other drugs for the treatment of various diseases.
5. Studies on the potential side effects and toxicity of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, particularly in long-term use.
In conclusion, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is a promising drug that has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential benefits and limitations for the treatment of various diseases.
合成方法
The synthesis of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide involves the reaction of 2,6-difluorobenzoyl chloride with methylamine and thiosemicarbazide in the presence of a base. The resulting product is then purified and crystallized to obtain pure 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide. This synthesis method has been extensively studied and optimized, and it has been shown to be efficient and reliable.
科学研究应用
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of the plaques that form in the brains of Alzheimer's patients. This inhibition of amyloid-beta aggregation has been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. This anti-cancer effect is thought to be due to the inhibition of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote cancer cell growth.
In cardiovascular diseases, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to have antiplatelet and antithrombotic effects, which can reduce the risk of heart attack and stroke. 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to have anti-inflammatory effects, which can reduce the risk of atherosclerosis and other cardiovascular diseases.
属性
IUPAC Name |
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O2S/c1-16-12-17-8(9(15)19)11(21-12)18-10(20)7-5(13)3-2-4-6(7)14/h2-4H,1H3,(H2,15,19)(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAMHZNIGCZQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2,6-Difluorophenyl)carbonyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)

![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5155781.png)

![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)
![10-bromo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5155798.png)

![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5155810.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)

